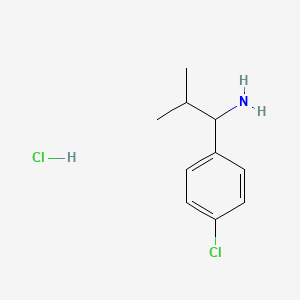

1-(4-Chlorophenyl)-2-methylpropan-1-amine hydrochloride

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name |

1-(4-chlorophenyl)-2-methylpropan-1-amine;hydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H14ClN.ClH/c1-7(2)10(12)8-3-5-9(11)6-4-8;/h3-7,10H,12H2,1-2H3;1H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VCBGQWZZQKYLLK-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)C(C1=CC=C(C=C1)Cl)N.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H15Cl2N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

220.14 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

An In-Depth Technical Guide to the Mechanism of Action of 1-(4-Chlorophenyl)-2-methylpropan-1-amine HCl (4-Chloromethamphetamine)

For Distribution to Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive analysis of the mechanism of action of 1-(4-Chlorophenyl)-2-methylpropan-1-amine HCl, more commonly known as para-Chloromethamphetamine or 4-CMA. As a substituted amphetamine, 4-CMA's pharmacological profile is complex, characterized by its potent interaction with monoamine transporters. This document synthesizes available preclinical data to elucidate its primary function as a monoamine releasing agent with a pronounced selectivity for the serotonin system. Furthermore, it details the critical role of its metabolism into the neurotoxic compound para-chloroamphetamine (4-CA), which is central to its long-term effects on serotonergic neurons. Standardized experimental protocols for characterizing such compounds are provided, alongside a discussion of the structure-activity relationships that define its potent and hazardous profile.

Introduction and Chemical Identity

1-(4-Chlorophenyl)-2-methylpropan-1-amine, or 4-Chloromethamphetamine (4-CMA), is a synthetic stimulant and halogenated analog of methamphetamine.[1] While structurally similar to its parent compound, the addition of a chlorine atom at the para position of the phenyl ring dramatically alters its pharmacological effects, shifting its primary activity towards the serotonin system.[2] Historically investigated as a potential antidepressant, its development was halted due to significant neurotoxic effects.[3] Today, it is primarily encountered as a compound for forensic and research applications and has been identified as a hazardous adulterant in illicit recreational stimulants.[4]

The core of 4-CMA's activity lies in its function as a substrate for monoamine transporters, leading to neurotransmitter release, and its in vivo conversion to an even more potent neurotoxin.[1][3] Understanding this dual mechanism is critical for predicting its physiological and toxicological outcomes.

| Identifier | Value |

| IUPAC Name | 1-(4-Chlorophenyl)-N-methylpropan-2-amine[3] |

| Common Names | para-Chloromethamphetamine, 4-Chloromethamphetamine, 4-CMA[3] |

| CAS Number | 30572-91-9[3] |

| Molecular Formula | C₁₀H₁₄ClN[3] |

| Molar Mass | 183.68 g·mol⁻¹[3] |

Core Mechanism of Action: A Potent Serotonin Releasing Agent

The primary mechanism of action of 4-CMA is its function as a monoamine releasing agent .[5] Unlike pure reuptake inhibitors which merely block the transporter protein, releasing agents are substrates that are transported into the presynaptic neuron.[6] Once inside, they trigger a cascade of events that leads to the reversal of transporter function, causing a massive, non-vesicular efflux of neurotransmitters from the cytoplasm into the synapse.[6]

4-CMA interacts with all three major monoamine transporters: the serotonin transporter (SERT), the dopamine transporter (DAT), and the norepinephrine transporter (NET).[7][8] However, structure-activity relationship studies reveal that the para-chloro substitution significantly enhances its potency as a releaser at SERT compared to non-chlorinated amphetamines.[2] This makes 4-CMA a potent serotonergic agent.[2][4]

The process unfolds as follows:

-

Uptake: 4-CMA binds to and is transported into the presynaptic neuron by SERT, DAT, and NET. Its lipophilic nature, enhanced by the N-methyl group, facilitates its passage across the blood-brain barrier.

-

VMAT2 Inhibition: Inside the neuron, 4-CMA disrupts the vesicular monoamine transporter 2 (VMAT2), which is responsible for packaging neurotransmitters into synaptic vesicles. This action increases the cytoplasmic concentration of serotonin, dopamine, and norepinephrine.[6]

-

Transporter Reversal: The elevated cytoplasmic monoamine levels, combined with 4-CMA's interaction with intracellular signaling pathways (such as TAAR1 agonism), trigger the phosphorylation of the monoamine transporters.[6] This causes the transporters to reverse their direction of flow, actively pumping monoamines out of the neuron and into the synaptic cleft.[5][6]

The result is a rapid and substantial increase in extracellular serotonin, and to a lesser extent, dopamine and norepinephrine, leading to intense activation of their respective postsynaptic receptors.

The Critical Role of Metabolism in Neurotoxicity

A defining and dangerous feature of 4-CMA is its role as a prodrug for the highly neurotoxic compound para-chloroamphetamine (4-CA).[3] In vivo, 4-CMA is rapidly N-demethylated by hepatic enzymes to form 4-CA.[4][9]

4-CMA → (Metabolism) → 4-CA

This metabolite, 4-CA, is a potent and selective serotonergic neurotoxin.[1] It causes long-lasting, and in some cases permanent, depletion of serotonin (5-HT) and damage to serotonin axon terminals.[3][10] Studies in animal models have shown that even a single dose of 4-CMA can lead to a prolonged reduction in brain serotonin levels and the activity of tryptophan hydroxylase, the rate-limiting enzyme in serotonin synthesis.[3] The neurotoxicity is believed to be mediated by oxidative stress and the formation of reactive oxygen species within serotonergic neurons, ultimately leading to axonal degeneration.[4][11]

This metabolic conversion means that the administration of 4-CMA results in a dual assault on the serotonin system: an initial, massive release of serotonin followed by long-term neurotoxic damage.[1][4]

Key Experimental Protocols for Mechanistic Elucidation

The characterization of a compound like 4-CMA relies on a series of standardized in vitro and in vivo assays. These protocols are designed to quantify its interaction with monoamine transporters and determine its functional effects.

In Vitro Protocol: Monoamine Transporter Uptake Inhibition Assay

This assay determines the functional potency (IC₅₀) of a compound to inhibit the reuptake of a radiolabeled neurotransmitter into cells or synaptosomes.[12]

Objective: To measure the concentration of 4-CMA required to inhibit 50% of serotonin, dopamine, or norepinephrine uptake.

Methodology:

-

Preparation: Use either synaptosomes prepared from rat brain tissue (e.g., striatum for DAT, hippocampus for SERT) or HEK293 cells stably expressing the human transporter of interest (hSERT, hDAT, or hNET).[12]

-

Incubation: Aliquots of the prepared cells/synaptosomes are pre-incubated for 10-15 minutes at 37°C with increasing concentrations of 4-CMA (e.g., from 10⁻¹⁰ M to 10⁻⁵ M).

-

Substrate Addition: A fixed concentration of a radiolabeled substrate (e.g., [³H]5-HT for SERT, [³H]DA for DAT) is added to initiate the uptake reaction.

-

Termination: After a short incubation period (e.g., 5-10 minutes), the uptake is terminated by rapid filtration through glass fiber filters, washing with ice-cold buffer to remove unbound radioligand.

-

Quantification: The radioactivity trapped on the filters, representing the amount of substrate taken up by the cells, is measured using liquid scintillation counting.

-

Data Analysis: Non-specific uptake is determined in the presence of a high concentration of a known potent inhibitor (e.g., fluoxetine for SERT). Specific uptake is calculated by subtracting non-specific from total uptake. IC₅₀ values are determined by non-linear regression analysis of the concentration-response curves.

In Vivo Protocol: Microdialysis

Microdialysis is a powerful technique used to measure extracellular neurotransmitter concentrations in the brains of freely moving animals, providing direct evidence of monoamine release.

Objective: To measure the effect of systemic 4-CMA administration on serotonin and dopamine levels in a specific brain region (e.g., nucleus accumbens).

Methodology:

-

Probe Implantation: A microdialysis probe is stereotaxically implanted into the target brain region of an anesthetized rat or mouse. The animal is allowed to recover for 24-48 hours.

-

Baseline Collection: On the day of the experiment, the probe is perfused with artificial cerebrospinal fluid (aCSF) at a slow, constant rate (e.g., 1-2 µL/min). Dialysate samples are collected at regular intervals (e.g., every 20 minutes) to establish a stable baseline of neurotransmitter levels.

-

Drug Administration: 4-CMA (or vehicle) is administered systemically (e.g., intraperitoneal injection).

-

Post-Injection Collection: Dialysate collection continues for several hours post-injection to monitor the changes in extracellular neurotransmitter concentrations.

-

Sample Analysis: The concentration of serotonin, dopamine, and their metabolites in the dialysate samples is quantified using high-performance liquid chromatography with electrochemical detection (HPLC-ED).

-

Data Analysis: Neurotransmitter levels at each time point are expressed as a percentage of the average baseline concentration.

Summary and Conclusion

The mechanism of action of 1-(4-Chlorophenyl)-2-methylpropan-1-amine HCl (4-CMA) is multifaceted and defined by two principal characteristics:

-

Potent Monoamine Releaser: It acts as a substrate for SERT, DAT, and NET, with a pronounced selectivity for SERT, causing a rapid and massive efflux of serotonin into the synapse.[2]

-

Prodrug to a Neurotoxin: It is metabolized in vivo to para-chloroamphetamine (4-CA), a compound that selectively targets and damages serotonergic neurons, leading to long-term depletion of brain serotonin.[1][3][9]

The combination of acute, powerful serotonin release and subsequent chronic neurotoxicity makes 4-CMA a uniquely hazardous compound. Its study provides critical insights into the structure-activity relationships of substituted amphetamines and the profound impact that subtle chemical modifications can have on pharmacological and toxicological profiles. The experimental frameworks described herein represent the gold standard for characterizing the complex mechanisms of such novel psychoactive substances.

References

- Vertex AI Search. (n.d.). para-Chloromethamphetamine. Retrieved January 20, 2026.

-

Wikipedia. (n.d.). para-Chloromethamphetamine. Retrieved January 20, 2026, from [Link]

-

Blanckaert, P., et al. (2018). Identification and characterization of 4-chloromethamphetamine (4-CMA) in seized ecstasy. Sciensano.be. Retrieved January 20, 2026, from [Link]

-

Gannon, B. M., et al. (2023). Structure-Activity Relationships for Locomotor Stimulant Effects and Monoamine Transporter Interactions of Substituted Amphetamines and Cathinones. ACS Chemical Neuroscience. Retrieved January 20, 2026, from [Link]

-

Wikipedia. (n.d.). para-Chloroamphetamine. Retrieved January 20, 2026, from [Link]

-

Saha, K., et al. (2020). Cell-Based Radiotracer Binding and Uptake Inhibition Assays: A Comparison of In Vitro Methods to Assess the Potency of Drugs That Target Monoamine Transporters. ACS Chemical Neuroscience. Retrieved January 20, 2026, from [Link]

-

Wikipedia. (n.d.). Monoamine releasing agent. Retrieved January 20, 2026, from [Link]

-

Luethi, D., & Liechti, M. E. (2020). Monoamine Transporter and Receptor Interaction Profiles in Vitro Predict Reported Human Doses of Novel Psychoactive Stimulants and Psychedelics. International Journal of Neuropsychopharmacology. Retrieved January 20, 2026, from [Link]

-

Li, N., et al. (2009). Comparison of the monoamine transporters from human and mouse in their sensitivities to psychostimulant drugs. BMC Pharmacology. Retrieved January 20, 2026, from [Link]

-

ResearchGate. (2015). Releasing agent vs. reuptake inhibitor?. Retrieved January 20, 2026, from [Link]

-

Cadet, J. L., & Krasnova, I. N. (2009). Neurotoxicity of Methamphetamine and 3,4-methylenedioxymethamphetamine. Seminars in Neurology. Retrieved January 20, 2026, from [Link]

-

PubChem. (n.d.). 1-(4-Chlorophenyl)-2-methylpropan-2-amine;chloride. Retrieved January 20, 2026, from [Link]

-

ResearchGate. (n.d.). In vitro MAO-B Inhibitory Effect of Citrus trifoliata L. via Enzyme Assay and Molecular Docking Study. Retrieved January 20, 2026, from [Link]

-

Wikipedia. (n.d.). Monoamine transporter. Retrieved January 20, 2026, from [Link]

-

Daws, L. C., et al. (2005). Differences in the in vivo dynamics of neurotransmitter release and serotonin uptake after acute para-methoxyamphetamine and 3,4-methylenedioxymethamphetamine revealed by chronoamperometry. Neurochemistry International. Retrieved January 20, 2026, from [Link]

-

ResearchGate. (2004). Amphetamine neurotoxicity: Accomplishments and remaining challenges. Retrieved January 20, 2026, from [Link]

-

MDPI. (2020). In Vitro Human Monoamine Oxidase Inhibition and Human Dopamine D4 Receptor Antagonist Effect of Natural Flavonoids for Neuroprotection. Retrieved January 20, 2026, from [Link]

-

SeragPsych. (n.d.). SERT: DAT: NET: SEROTONIN, DOPAMINE AND NORADRENALINE TRANSPORTERS. Retrieved January 20, 2026, from [Link]

-

Creative Biolabs. (n.d.). Monoamine Oxidase B (MAO-B) Inhibitor Screening Kit (Fluorometric). Retrieved January 20, 2026, from [Link]

-

Quora. (2014). Why is para-Chloroamphetamine so neurotoxic, even though 4-FA is not?. Retrieved January 20, 2026, from [Link]

-

Asjad, H. M. M., et al. (2017). How to rescue misfolded SERT, DAT and NET: targeting conformational intermediates with atypical inhibitors and partial releasers. British Journal of Pharmacology. Retrieved January 20, 2026, from [Link]

- Google Patents. (n.d.). Method for preparing 1-(4-chlorophenyl)-2-cyclopropyl-1-propanone and intermediate thereof.

-

Taylor & Francis. (n.d.). Monoamine reuptake inhibitors – Knowledge and References. Retrieved January 20, 2026, from [Link]

-

International Journal of Pharmaceutical Sciences Review and Research. (n.d.). SYNTHESIS AND PHARMACOLOGY OF NOVEL ANTIDEPRESSANT AGENTS WITH DOPAMINE AUTORECEPTOR AGONIST PROPERTIES. Retrieved January 20, 2026, from [Link]

-

Wikipedia. (n.d.). Monoamine releasing agent. Retrieved January 20, 2026, from [Link]

-

MDPI. (2021). 5-(4-Chlorophenyl)-N,1-di-o-tolyl-1H-imidazole-2-amine. Retrieved January 20, 2026, from [Link]

-

ResearchGate. (2014). Synthesis and X-Ray Crystal Structure of (1E)-1-(4-Chlorophenyl)-N-hydroxy-3-(1H-imidazol-1-yl) propan-1-imine. Retrieved January 20, 2026, from [Link]

Sources

- 1. caymanchem.com [caymanchem.com]

- 2. Structure-Activity Relationships for Locomotor Stimulant Effects and Monoamine Transporter Interactions of Substituted Amphetamines and Cathinones - PMC [pmc.ncbi.nlm.nih.gov]

- 3. para-Chloromethamphetamine - Wikipedia [en.wikipedia.org]

- 4. grokipedia.com [grokipedia.com]

- 5. Monoamine releasing agent - Wikipedia [en.wikipedia.org]

- 6. Monoamine releasing agent [medbox.iiab.me]

- 7. Monoamine transporter - Wikipedia [en.wikipedia.org]

- 8. seragpsych.com [seragpsych.com]

- 9. para-Chloroamphetamine - Wikipedia [en.wikipedia.org]

- 10. researchgate.net [researchgate.net]

- 11. quora.com [quora.com]

- 12. Cell-Based Radiotracer Binding and Uptake Inhibition Assays: A Comparison of In Vitro Methods to Assess the Potency of Drugs That Target Monoamine Transporters - PMC [pmc.ncbi.nlm.nih.gov]

An In-Depth Technical Guide to the Chemical Properties of 1-(4-Chlorophenyl)-2-methylpropan-1-amine hydrochloride

Introduction

1-(4-Chlorophenyl)-2-methylpropan-1-amine hydrochloride is a substituted phenethylamine derivative of interest in medicinal chemistry and pharmacological research. As a structural analogue of other psychoactive compounds, its properties are relevant to drug development professionals exploring structure-activity relationships (SAR) within this chemical class. Its synthesis and analysis demand a nuanced understanding of its chemical behavior, which is critical for ensuring the purity, stability, and safety of research materials.

This guide provides a comprehensive technical overview of the compound's core chemical properties, synthesis, analytical characterization, and safe handling protocols. The information is structured to provide researchers and scientists with both foundational knowledge and actionable, field-proven insights.

Caption: Chemical structure of the title compound.

Physicochemical Properties

The fundamental physicochemical properties of this compound dictate its behavior in experimental settings. The hydrochloride salt form is specifically utilized to enhance aqueous solubility and improve stability for handling and storage compared to the freebase form.

| Property | Value | Source(s) |

| CAS Registry Number | 72954-91-7 | [1][2] |

| Molecular Formula | C₁₀H₁₅Cl₂N | [2] |

| Molecular Weight | 220.14 g/mol | [2][3] |

| Physical Form | Solid | [4] |

| Purity (Typical) | ≥95% | [4] |

| Storage Conditions | Inert atmosphere, room temperature | [2][4] |

Synthesis and Purification

The synthesis of this compound is typically achieved through a multi-step process. A common and robust pathway involves the Friedel-Crafts acylation of chlorobenzene to form the ketone intermediate, followed by reductive amination to yield the target amine, which is then converted to its hydrochloride salt.

Caption: General synthetic workflow diagram.

Experimental Protocol: Synthesis of 1-(4-Chlorophenyl)-2-methylpropan-1-one (Intermediate)

This protocol is adapted from the established Friedel-Crafts acylation methodology for similar aryl ketones.[5] The causality for cooling the reaction is to manage the highly exothermic nature of the acylation, preventing side reactions and ensuring regioselectivity for the para-substituted product, which is sterically and electronically favored.

Materials:

-

Chlorobenzene

-

Isobutyryl chloride

-

Anhydrous aluminum chloride (AlCl₃)

-

Dichloromethane (DCM), anhydrous

-

5% Citric Acid solution

-

Saturated Sodium Bicarbonate solution

-

Saturated Brine solution

-

Anhydrous Sodium Sulfate (Na₂SO₄)

Protocol:

-

Reaction Setup: Assemble a dry three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a reflux condenser connected to a gas trap.

-

Initial Cooling: Charge the flask with chlorobenzene and anhydrous DCM. Cool the mixture to 0-5 °C in an ice bath. This initial cooling is critical for controlling the reaction rate upon addition of the catalyst.

-

Catalyst Addition: Slowly add anhydrous aluminum chloride in portions to the stirred solution, allowing it to dissolve or form a slurry.

-

Acyl Chloride Addition: Add isobutyryl chloride dropwise from the dropping funnel over 30-60 minutes, maintaining the internal temperature below 10 °C.

-

Reaction Progression: After the addition is complete, allow the reaction to slowly warm to room temperature and stir for 2-4 hours, or until TLC/GC-MS analysis indicates consumption of the starting material.

-

Quenching: Carefully and slowly pour the reaction mixture over crushed ice. This hydrolyzes the aluminum chloride complex and quenches the reaction.

-

Workup & Extraction: Transfer the mixture to a separatory funnel. Separate the organic layer and extract the aqueous layer twice with DCM.[5]

-

Washing: Combine the organic layers and wash sequentially with 5% citric acid solution, saturated sodium bicarbonate solution, and finally, saturated brine.[5] This sequence removes residual aluminum salts, neutralizes any remaining acid, and begins the drying process.

-

Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate the filtrate using a rotary evaporator to yield the crude ketone intermediate.

Experimental Protocol: Reductive Amination and Salt Formation

This procedure is based on standard chemical principles for converting ketones to amines and subsequently forming their hydrochloride salts. The choice of a reducing agent like sodium borohydride in the presence of an ammonia source is a common and effective method for this transformation.

Materials:

-

1-(4-Chlorophenyl)-2-methylpropan-1-one (from Step 3.1)

-

Ammonium acetate or ammonia in methanol

-

Sodium cyanoborohydride (NaBH₃CN) or Sodium triacetoxyborohydride (STAB)

-

Methanol

-

Anhydrous Diethyl Ether or Isopropanol

-

Anhydrous Hydrochloric Acid (as a solution in ether or generated in situ)

Protocol:

-

Imine Formation: Dissolve the ketone intermediate in methanol. Add an excess of an ammonia source (e.g., ammonium acetate). Stir the mixture at room temperature for 1-2 hours to facilitate the formation of the imine intermediate.

-

Reduction: Cool the mixture in an ice bath. Cautiously add the reducing agent (e.g., NaBH₃CN) portion-wise. The use of a selective reducing agent like NaBH₃CN is crucial as it preferentially reduces the protonated imine over the ketone, maximizing yield.

-

Reaction Monitoring: Allow the reaction to warm to room temperature and stir overnight. Monitor the reaction's completion by TLC or LC-MS.

-

Workup: Quench the reaction by adding water. Adjust the pH to basic (pH > 10) with NaOH solution to deprotonate the amine. Extract the product into a suitable organic solvent (e.g., ethyl acetate).

-

Drying and Concentration: Dry the organic extract over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude freebase amine.

-

Salt Formation: Dissolve the crude amine in anhydrous diethyl ether or isopropanol. Slowly add a solution of anhydrous HCl in ether with stirring. The hydrochloride salt will precipitate out of the solution.

-

Isolation and Purification: Collect the precipitate by vacuum filtration, wash with cold anhydrous ether, and dry under vacuum. The final product can be further purified by recrystallization if necessary.

Analytical Characterization

Accurate and reliable quantification of this compound is essential for research applications, including pharmacokinetic studies and quality control.[6] High-performance chromatographic techniques are the methods of choice.

Caption: Analytical workflow for quantification.

Chromatographic Methods

Both Gas Chromatography-Mass Spectrometry (GC-MS) and Liquid Chromatography with tandem mass spectrometry (LC-MS/MS) are suitable for the analysis of this compound. LC-MS/MS often provides superior sensitivity and requires less sample preparation, making it a preferred method in many bioanalytical labs.[6]

Sample Preparation Protocol: Solid-Phase Extraction (SPE)

-

To 1 mL of a biological matrix (e.g., plasma), add a suitable internal standard.

-

Precondition a mixed-mode cation exchange SPE cartridge. The cation exchange functionality is key to retaining the protonated amine.

-

Load the sample onto the cartridge.

-

Wash the cartridge with an appropriate solvent (e.g., methanol) to remove matrix interferences.

-

Elute the analyte and internal standard with a basic elution solvent (e.g., 5% ammonium hydroxide in methanol).

-

Evaporate the eluate to dryness and reconstitute in the mobile phase for LC-MS/MS or a suitable solvent for GC-MS analysis.

The following table, modeled on data for structurally similar compounds, illustrates the expected comparative performance of these two techniques.[6]

| Parameter | Gas Chromatography-Mass Spectrometry (GC-MS) | Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) |

| Linearity (r²) | > 0.995 | > 0.998 |

| Accuracy (% Recovery) | 92-108% | 95-105% |

| Precision (% RSD) | < 15% | < 10% |

| Limit of Detection (LOD) | ~1 ng/mL | ~0.1 ng/mL |

| Sample Throughput | Lower | Higher |

| Derivatization | Often Required | Not Required |

Spectroscopic Methods

Standard spectroscopic techniques are indispensable for confirming the identity and structure of the synthesized compound.

-

Nuclear Magnetic Resonance (NMR): ¹H and ¹³C NMR spectroscopy are used to elucidate the exact molecular structure, confirming the connectivity of atoms and the regiochemistry of the phenyl ring substitution.

-

Mass Spectrometry (MS): Provides the molecular weight and fragmentation pattern, which serves as a chemical fingerprint for identification.

-

Infrared (IR) Spectroscopy: Confirms the presence of key functional groups, such as the N-H stretches of the amine salt and C-Cl bond vibrations.

Safety, Handling, and Storage

Proper handling of this compound is critical to ensure laboratory safety. The compound is classified as hazardous, and all handling should be performed with appropriate engineering controls and personal protective equipment.

| Hazard Identification | Details | Source(s) |

| Pictogram | GHS07 (Exclamation Mark) | [4] |

| Signal Word | Warning | [2][4] |

| Hazard Statements | H302: Harmful if swallowedH315: Causes skin irritationH319: Causes serious eye irritationH335: May cause respiratory irritation | [2][4] |

Precautionary Measures and PPE

-

Engineering Controls: Use only in a well-ventilated area, preferably within a chemical fume hood, to avoid inhalation of dust.[7]

-

Personal Protective Equipment (PPE):

-

Hygiene: Wash hands thoroughly after handling. Do not eat, drink, or smoke in the work area.[7]

First Aid Procedures

-

Inhalation: Remove the victim to fresh air. If breathing is difficult, provide respiratory support and seek immediate medical attention.[7]

-

Skin Contact: Immediately wash the affected area with plenty of soap and water. Remove contaminated clothing. Seek medical attention if irritation persists.[7]

-

Eye Contact: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing for at least 15 minutes and seek immediate medical attention.[8]

-

Ingestion: Rinse mouth with water. Do NOT induce vomiting. Seek immediate medical attention.[7]

Storage and Disposal

-

Storage: Store in a tightly sealed container in a dry, well-ventilated place. Keep under an inert atmosphere as recommended.[2][4] Store locked up.[7]

-

Disposal: Dispose of contents and container in accordance with local, regional, and national regulations.[8]

Conclusion

This compound is a compound that requires precise synthetic and analytical methodologies for its effective use in a research context. This guide has detailed its core chemical properties, provided robust protocols for its synthesis and characterization, and outlined the essential safety measures for its handling. By understanding the causality behind experimental choices—from controlling exothermicity in synthesis to selecting the appropriate analytical technique—researchers can ensure the generation of reliable, high-quality data while maintaining a safe laboratory environment.

References

-

1-(4-Chlorophenyl)-2-methylpropan-2-amine;chloride | C10H14Cl2N-. (2025, September 20). PubChem. Retrieved from [Link]

-

1-(4-Chlorophenyl)-2-(methylamino)-1-propanone, monohydrochloride | C10H13Cl2NO. (n.d.). PubChem. Retrieved from [Link]

-

1-(4-Chlorophenyl)propan-1-amine hydrochloride. (n.d.). InterContinental Warszawa. Retrieved from [Link]

-

(4-CHLOROPHENYL)PHENYLMETHYLAMINE HYDROCHLORIDE 28022-43-7 wiki. (n.d.). Molbase. Retrieved from [Link]

Sources

- 1. Page loading... [wap.guidechem.com]

- 2. This compound | 72954-91-7 [amp.chemicalbook.com]

- 3. This compound [cymitquimica.com]

- 4. sigmaaldrich.com [sigmaaldrich.com]

- 5. pdf.benchchem.com [pdf.benchchem.com]

- 6. pdf.benchchem.com [pdf.benchchem.com]

- 7. file.medchemexpress.com [file.medchemexpress.com]

- 8. fishersci.com [fishersci.com]

A Comprehensive Spectroscopic Guide to 1-(4-Chlorophenyl)-2-methylpropan-1-amine hydrochloride

An In-depth Technical Resource for Researchers, Scientists, and Drug Development Professionals

Authored by a Senior Application Scientist

This guide provides a detailed spectroscopic analysis of 1-(4-Chlorophenyl)-2-methylpropan-1-amine hydrochloride, a compound of interest in pharmaceutical and chemical research. The structural elucidation of this molecule is critical for its development and application, and this document outlines the foundational spectroscopic techniques required for its unambiguous characterization. This includes Infrared (IR) Spectroscopy, Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H and ¹³C), and Mass Spectrometry (MS).

For each technique, we will delve into the theoretical underpinnings, provide field-proven experimental protocols, and offer a detailed interpretation of the spectral data. This guide is structured to provide not just the data, but the scientific rationale behind the analytical choices, ensuring a thorough understanding for both novice and experienced researchers.

Molecular Structure and Key Features

This compound possesses a chiral center at the benzylic carbon, a p-substituted aromatic ring, and an isopropyl group adjacent to the amine. The hydrochloride salt form influences the spectroscopic behavior of the amine group.

Figure 1. Chemical structure of this compound.

Infrared (IR) Spectroscopy

Expertise & Experience: The Causality Behind the Spectrum

IR spectroscopy is a powerful tool for identifying functional groups. In the case of an amine hydrochloride, the most informative region is the N-H stretching region. The protonation of the primary amine to an ammonium salt (R-NH3+) results in characteristic broad and strong absorption bands.[1] These are distinct from the sharper peaks of a free primary amine.[2][3]

Trustworthiness: A Self-Validating System

The presence of the ammonium salt absorptions, coupled with the characteristic peaks for the aromatic ring and alkyl groups, provides a unique fingerprint for the molecule, confirming both the functional groups present and the salt form.

Predicted Infrared Spectral Data

| Wavenumber Range (cm⁻¹) | Assignment | Expected Appearance |

| 3200-2800 | N-H stretch (in -NH₃⁺) | Strong, broad absorption |

| 3100-3000 | Aromatic C-H stretch | Medium to weak, sharp peaks |

| 2960-2850 | Aliphatic C-H stretch | Medium to strong, sharp peaks |

| ~1600, ~1480 | Aromatic C=C bending | Medium to strong, sharp peaks |

| ~1500 | N-H bending (in -NH₃⁺) | Medium intensity |

| ~820 | p-disubstituted C-H out-of-plane bend | Strong, sharp peak |

| ~1100 | C-N stretch | Medium intensity |

| ~1090 | C-Cl stretch | Medium to strong intensity |

Experimental Protocol for FTIR Spectroscopy

This protocol outlines a standard procedure for acquiring a high-quality FTIR spectrum of a solid sample.

-

Sample Preparation:

-

KBr Pellet Method: Grind 1-2 mg of the compound with approximately 200 mg of dry potassium bromide (KBr) using an agate mortar and pestle until a fine, uniform powder is obtained.

-

Press the mixture in a pellet die under high pressure (8-10 tons) to form a transparent or translucent pellet.

-

Attenuated Total Reflectance (ATR): Place a small amount of the solid sample directly onto the ATR crystal. Ensure good contact between the sample and the crystal by applying pressure.

-

-

Instrument Setup:

-

Purge the spectrometer with dry air or nitrogen to minimize interference from atmospheric water and carbon dioxide.

-

Collect a background spectrum of the empty sample compartment (for KBr pellet) or the clean ATR crystal.

-

-

Data Acquisition:

-

Place the KBr pellet in the sample holder or ensure the sample is correctly positioned on the ATR crystal.

-

Acquire the sample spectrum over a range of 4000 to 400 cm⁻¹.

-

Co-add a sufficient number of scans (e.g., 16 or 32) to achieve an adequate signal-to-noise ratio.

-

-

Data Processing:

-

The instrument software will automatically ratio the sample spectrum against the background spectrum to produce the final absorbance or transmittance spectrum.

-

Perform baseline correction and peak picking as necessary.

-

Figure 2. Workflow for FTIR spectroscopic analysis.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Expertise & Experience: Unveiling the Carbon-Hydrogen Framework

NMR spectroscopy is the cornerstone of structural elucidation for organic molecules. For this compound, ¹H NMR will reveal the number of different types of protons and their connectivity, while ¹³C NMR will provide information about the carbon skeleton. The hydrochloride salt form can lead to broader N-H proton signals and may affect the chemical shifts of nearby protons and carbons.[4]

Trustworthiness: A Self-Validating System

The integration of proton signals, the splitting patterns (multiplicities), and the chemical shifts in both ¹H and ¹³C NMR spectra must be consistent with the proposed structure. Two-dimensional NMR experiments like COSY and HSQC can be used to further validate the assignments.

Predicted ¹H NMR Spectral Data

| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment |

| ~8.5-9.5 | Broad singlet | 3H | -NH₃⁺ |

| ~7.4 | Doublet | 2H | Aromatic (ortho to Cl) |

| ~7.3 | Doublet | 2H | Aromatic (meta to Cl) |

| ~4.0 | Doublet | 1H | Benzylic CH |

| ~2.5 | Multiplet | 1H | Isopropyl CH |

| ~1.0 | Doublet | 3H | Isopropyl CH₃ |

| ~0.9 | Doublet | 3H | Isopropyl CH₃ |

Predicted ¹³C NMR Spectral Data

Note: Predicted values are based on the analysis of structurally similar compounds.

| Chemical Shift (δ, ppm) | Assignment |

| ~138 | Aromatic (C-Cl) |

| ~135 | Aromatic (ipso to alkyl) |

| ~130 | Aromatic (CH, ortho to Cl) |

| ~129 | Aromatic (CH, meta to Cl) |

| ~60 | Benzylic CH |

| ~33 | Isopropyl CH |

| ~20 | Isopropyl CH₃ |

| ~19 | Isopropyl CH₃ |

Experimental Protocol for NMR Spectroscopy

This protocol provides a standard procedure for acquiring high-quality ¹H and ¹³C NMR spectra.

-

Sample Preparation:

-

Dissolve 5-10 mg of the compound for ¹H NMR, or 20-50 mg for ¹³C NMR, in 0.6-0.7 mL of a suitable deuterated solvent (e.g., DMSO-d₆, D₂O).[5][6]

-

The choice of solvent is critical; DMSO-d₆ is often a good choice for amine hydrochlorides as it can solubilize the salt and the exchangeable N-H protons are often observable.

-

Add a small amount of an internal standard, such as tetramethylsilane (TMS), for referencing the chemical shifts to 0 ppm.[5]

-

Filter the solution into a 5 mm NMR tube if any particulate matter is present.

-

-

Instrument Setup:

-

Insert the NMR tube into the spectrometer.

-

Lock onto the deuterium signal of the solvent.

-

Shim the magnetic field to achieve high homogeneity.

-

Tune and match the probe for the desired nucleus (¹H or ¹³C).

-

-

Data Acquisition:

-

¹H NMR: Acquire the spectrum using a standard pulse sequence. A sufficient number of scans should be averaged to obtain a good signal-to-noise ratio.

-

¹³C NMR: Acquire the spectrum using a proton-decoupled pulse sequence. A larger number of scans will be required due to the lower natural abundance and sensitivity of the ¹³C nucleus.

-

-

Data Processing:

-

Apply a Fourier transform to the free induction decay (FID) to obtain the spectrum.

-

Phase correct the spectrum.

-

Perform baseline correction.

-

Integrate the signals in the ¹H NMR spectrum.

-

Reference the chemical shift scale to the internal standard.

-

Figure 3. Workflow for NMR spectroscopic analysis.

Mass Spectrometry (MS)

Expertise & Experience: Determining the Molecular Weight and Fragmentation

Mass spectrometry provides the molecular weight of the compound and information about its structure through fragmentation patterns. For the hydrochloride salt, electrospray ionization (ESI) is a suitable technique as it can generate ions of the intact molecule in the gas phase. We would expect to see the molecular ion for the free base [M+H]⁺.

Trustworthiness: A Self-Validating System

The accurate mass measurement of the molecular ion should correspond to the calculated molecular formula. The isotopic pattern, particularly due to the presence of chlorine, provides further confirmation of the elemental composition.

Predicted Mass Spectral Data

-

Molecular Ion (as free base, [M+H]⁺): m/z ≈ 184.08

-

Isotopic Pattern: A characteristic M+2 peak with approximately one-third the intensity of the M peak, due to the presence of the ³⁷Cl isotope.

-

Major Fragments:

-

Loss of the isopropyl group.

-

Cleavage at the benzylic position.

-

Experimental Protocol for Mass Spectrometry

This protocol outlines a standard procedure for acquiring a mass spectrum using ESI-MS.

-

Sample Preparation:

-

Prepare a dilute solution of the compound (approximately 1 mg/mL) in a suitable solvent such as methanol or acetonitrile/water.[7]

-

Further dilute this stock solution to a final concentration of 1-10 µg/mL.

-

-

Instrument Setup:

-

Calibrate the mass spectrometer using a standard calibration solution to ensure mass accuracy.

-

Set the ESI source parameters (e.g., capillary voltage, nebulizer gas flow, drying gas temperature) to optimal values for the analyte.

-

-

Data Acquisition:

-

Infuse the sample solution into the ESI source at a constant flow rate.

-

Acquire the mass spectrum in positive ion mode over a suitable m/z range.

-

-

Data Processing:

-

Analyze the spectrum to identify the molecular ion peak and any significant fragment ions.

-

Examine the isotopic pattern of the molecular ion.

-

Figure 4. Workflow for Mass Spectrometric analysis.

References

-

Spectroscopy Online. Organic Nitrogen Compounds V: Amine Salts. [Link]

-

Mass Spectrometry Research Facility, University of Oxford. Sample Preparation Protocol for Open Access MS. [Link]

-

ResearchGate. FTIR spectra of thiamine hydrochloride (a) and nicotinamide (b). [Link]

-

Organomation. NMR Sample Preparation: The Complete Guide. [Link]

-

Iowa State University Chemical Instrumentation Facility. NMR Sample Preparation. [Link]

-

ResearchGate. Can the salt form of my organic compound be determined using NMR?. [Link]

-

UCLA Department of Chemistry and Biochemistry. IR: amines. [Link]

-

OpenStax. 24.10 Spectroscopy of Amines. [Link]

Sources

- 1. spectroscopyonline.com [spectroscopyonline.com]

- 2. orgchemboulder.com [orgchemboulder.com]

- 3. 24.10 Spectroscopy of Amines - Organic Chemistry | OpenStax [openstax.org]

- 4. researchgate.net [researchgate.net]

- 5. organomation.com [organomation.com]

- 6. NMR Sample Preparation | Chemical Instrumentation Facility [cif.iastate.edu]

- 7. Sample Preparation Protocol for Open Access MS | Mass Spectrometry Research Facility [massspec.chem.ox.ac.uk]

Solubility Profile of 1-(4-Chlorophenyl)-2-methylpropan-1-amine hydrochloride: A Methodological Approach for Preformulation and Development

An In-depth Technical Guide

Abstract

The aqueous solubility of an active pharmaceutical ingredient (API) is a critical physicochemical parameter that profoundly influences its bioavailability, manufacturability, and therapeutic efficacy. Poor solubility remains a primary challenge in modern drug development, with estimates suggesting over 40% of new chemical entities are poorly water-soluble.[1] This technical guide provides a comprehensive methodological framework for characterizing the solubility profile of 1-(4-Chlorophenyl)-2-methylpropan-1-amine hydrochloride, a primary amine salt. While serving as a specific case study, the principles, protocols, and data interpretation strategies detailed herein are broadly applicable to other ionizable pharmaceutical compounds. We will explore the theoretical underpinnings of pH-dependent solubility, present robust, step-by-step protocols for equilibrium solubility determination, and offer insights into the interpretation of solubility data within the context of pharmaceutical development. This document is intended for researchers, formulation scientists, and drug development professionals seeking to establish a rigorous and scientifically sound understanding of API solubility.

Introduction: The Critical Role of Solubility in Drug Development

For an orally administered drug to exert its pharmacological effect, it must first dissolve in the gastrointestinal fluids before it can be absorbed into systemic circulation.[2] Therefore, solubility is a fundamental determinant of an API's oral bioavailability. A comprehensive understanding of a compound's solubility profile across various conditions is essential for:

-

Lead Optimization and Candidate Selection: Early-stage solubility data helps in selecting drug candidates with favorable biopharmaceutical properties.

-

Formulation Development: Enables the rational design of dosage forms (e.g., solutions, suspensions, solid dispersions) to enhance dissolution and absorption.[1][2]

-

Biopharmaceutics Classification System (BCS) Categorization: Solubility data, along with permeability, is used to classify drugs, which can guide regulatory pathways. A drug is considered highly soluble when its highest dose strength is soluble in 250 mL or less of aqueous media over a pH range of 1 to 7.5.[1]

-

Predicting In Vivo Performance: Helps to build in vitro-in vivo correlations (IVIVCs) and anticipate potential absorption issues.

This guide uses this compound as a model compound to illustrate a systematic approach to solubility characterization. As an amine hydrochloride, it is expected to exhibit pH-dependent solubility, a crucial factor that will be explored in detail.

Physicochemical Characterization of the Target Compound

A foundational step in any solubility investigation is the thorough characterization of the API. This ensures sample identity and provides structural context for its expected behavior.

Table 1: Physicochemical Properties of this compound

| Property | Value | Source |

| Chemical Name | This compound | [3][4] |

| CAS Number | 72954-91-7 | [3][4][5] |

| Molecular Formula | C₁₀H₁₅Cl₂N | [3] |

| Molecular Weight | 220.14 g/mol | [3] |

| Structure | A primary amine salt formed with hydrochloric acid. | [3] |

| Appearance | Solid (Assumed based on typical state of hydrochloride salts) | [6] |

| Storage | Inert atmosphere, Room Temperature | [3] |

The structure reveals a primary amine functional group, which is basic. The formation of a hydrochloride salt significantly influences its properties, most notably its solubility in aqueous media compared to its corresponding free base.

Theoretical Framework: pH-Dependent Solubility of Amine Salts

As the hydrochloride salt of a weak base, the aqueous solubility of this compound is intrinsically linked to the pH of the solution. The compound exists in equilibrium between its ionized (protonated) form and its unionized (free base) form.

The ionized form, being a salt, is generally more water-soluble. The unionized free base is typically less soluble and may precipitate from the solution as the pH increases. This relationship can be described by the following equilibrium:

R-NH₃⁺Cl⁻ (dissolved, soluble) ⇌ R-NH₂ (solid/dissolved, less soluble) + H⁺ + Cl⁻

The pH at which the concentrations of the ionized and unionized forms are equal is defined by the pKa of the compound.[7] As the pH of the solution decreases (becomes more acidic) relative to the pKa, the equilibrium shifts to the left, favoring the more soluble protonated form. Conversely, as the pH increases (becomes more basic), the equilibrium shifts to the right, favoring the less soluble free base, which can lead to precipitation.

Caption: Equilibrium of an amine salt in aqueous solution.

While the Henderson-Hasselbalch equation is often used to predict this pH-solubility profile, studies have shown that for cationic drugs, it may only provide a rough estimation, as other factors like buffer interactions and counter-ion effects can lead to significant deviations.[8] Therefore, empirical determination is paramount.

A Systematic Workflow for Solubility Profiling

A structured approach is necessary to efficiently and accurately characterize the solubility of an API. The following workflow ensures all critical aspects are covered, from initial qualitative assessments to definitive quantitative measurements.

Caption: Systematic workflow for API solubility characterization.

Experimental Protocols for Solubility Determination

The following protocols are based on established scientific methods and best practices. The cornerstone of solubility measurement is the shake-flask method, which is considered the "gold standard" for determining thermodynamic equilibrium solubility.[9]

Protocol: Equilibrium Solubility in Water (Shake-Flask Method)

Objective: To determine the thermodynamic solubility of this compound in purified water at a controlled temperature (e.g., 25°C or 37°C).

Causality: This method ensures that a true equilibrium is reached between the dissolved solute and any excess solid material, providing the most accurate and thermodynamically stable solubility value.[7]

Materials and Reagents:

-

This compound (API)

-

High-purity water (e.g., Milli-Q or equivalent)

-

Glass vials with screw caps (e.g., 4 mL or 8 mL)

-

Orbital shaker with temperature control

-

Syringe filters (e.g., 0.22 µm PVDF or PTFE)

-

Analytical balance

-

Calibrated pH meter

-

High-Performance Liquid Chromatography (HPLC) system with a suitable column and UV detector, or LC-MS.

Step-by-Step Methodology:

-

Preparation: Add an excess amount of the API to a series of vials (perform in triplicate). An "excess" ensures that a saturated solution is formed, which is visually confirmed by the presence of undissolved solid material at the end of the experiment.

-

Solvent Addition: Add a known volume of purified water to each vial.

-

Equilibration: Tightly cap the vials and place them on an orbital shaker set to a constant temperature (e.g., 25°C ± 0.5°C). Agitate the samples for a predetermined period (typically 24 to 72 hours) to allow the system to reach equilibrium.

-

Self-Validating Check: To confirm equilibrium has been reached, samples can be taken at multiple time points (e.g., 24h, 48h, 72h). Equilibrium is confirmed when the measured concentration does not change between subsequent time points.

-

-

Phase Separation: After equilibration, allow the vials to stand undisturbed at the set temperature for a short period to let the excess solid settle.

-

Sampling: Carefully withdraw a sample from the clear supernatant. Immediately filter the sample using a syringe filter to remove all undissolved solids.

-

Expert Insight: Pre-saturating the filter by discarding the first portion of the filtrate is crucial to prevent drug adsorption onto the filter membrane, which would lead to an underestimation of solubility.

-

-

pH Measurement: Measure the pH of the final saturated solution. This is the pH of the solution at equilibrium and is a critical piece of data.

-

Quantification: Dilute the filtered sample with a suitable mobile phase and analyze its concentration using a validated HPLC or LC-MS method. The concentration is determined against a standard curve of the API.

Protocol: pH-Dependent Solubility Profile

Objective: To determine the solubility of the API across a physiologically relevant pH range.

Methodology: The procedure is identical to the one described in section 5.1, with the exception that instead of purified water, a series of buffered solutions are used as the solvent.[8]

Recommended Buffers:

-

pH 1.2: Simulated Gastric Fluid (without enzymes) or 0.1 N HCl.

-

pH 4.5: Acetate buffer.

-

pH 6.8: Phosphate buffer, simulating the environment of the small intestine.

-

pH 7.4: Phosphate buffer, simulating systemic circulation.

Causality: This profile is critical for predicting how the drug's solubility will change as it transits through the gastrointestinal tract, which has a varying pH environment. This directly impacts the site and extent of drug absorption.

Protocol: Solubility in Pharmaceutical Solvents

Objective: To assess the API's solubility in common organic solvents and co-solvent systems used in formulation.

Methodology: Follow the shake-flask protocol (5.1), replacing water with solvents of interest, such as:

-

Ethanol

-

Propylene Glycol (PG)

-

Polyethylene Glycol 400 (PEG 400)

-

Dimethyl Sulfoxide (DMSO)

-

Co-solvent mixtures (e.g., Ethanol/Water, PG/Water)

Causality: This data is vital for developing liquid-based formulations, such as oral solutions, softgel capsules, or parenteral formulations.

Data Presentation and Interpretation

Quantitative solubility data should be presented clearly and concisely. The following tables serve as templates for organizing experimental results.

Table 2: Template for Aqueous and pH-Dependent Solubility Data

| Solvent System | Final pH (at equilibrium) | Mean Solubility (mg/mL) | Std. Dev. | Molar Solubility (mol/L) |

| Purified Water | ||||

| pH 1.2 Buffer | ||||

| pH 4.5 Buffer | ||||

| pH 6.8 Buffer | ||||

| pH 7.4 Buffer |

Table 3: Template for Organic and Co-Solvent Solubility Data

| Solvent / Co-Solvent System | Mean Solubility (mg/mL) | Std. Dev. |

| Ethanol | ||

| Propylene Glycol | ||

| PEG 400 | ||

| 50:50 (v/v) Ethanol:Water |

Interpretation:

-

pH-Solubility Curve: Plotting the logarithm of solubility against the final equilibrium pH will visualize the compound's behavior. For an amine salt, a steep drop in solubility is expected as the pH increases, particularly around the pKa.

-

BCS Classification: The highest therapeutic dose of the drug is compared against its lowest measured solubility across the physiological pH range (1.2-6.8). If the dose is soluble in ≤ 250 mL, the drug is classified as "High Solubility" (BCS Class 1 or 3). Otherwise, it is "Low Solubility" (BCS Class 2 or 4). This classification has significant implications for formulation strategy and regulatory requirements.[1]

Conclusion

A thorough and systematic characterization of solubility is not merely a data collection exercise; it is a critical component of risk mitigation in the drug development pipeline. By employing robust methodologies like the shake-flask method and investigating solubility across a range of physiologically and pharmaceutically relevant conditions, researchers can build a comprehensive profile for compounds such as this compound. This data-driven understanding enables the selection of viable drug candidates, informs the rational design of effective drug delivery systems, and ultimately paves the way for successful clinical outcomes. The protocols and frameworks presented in this guide provide a validated pathway to achieving this essential scientific objective.

References

-

PubChem. (2025). 1-(4-Chlorophenyl)-2-methylpropan-2-amine;chloride. National Center for Biotechnology Information. Retrieved from [Link]

-

PubChem. (2025). 1-(4-Chlorophenyl)-2-methylpropan-1-one. National Center for Biotechnology Information. Retrieved from [Link]

-

Savjani, K. T., Gajjar, A. K., & Savjani, J. K. (2012). Drug Solubility: Importance and Enhancement Techniques. ISRN Pharmaceutics, 2012, 195727. Retrieved from [Link]

-

Walash, M. I., El-Enany, N., & Abdelal, A. A. (2012). ANALYTICAL STUDY OF SOME DRUGS CONTAINING AMINE GROUP. Thesis, Mansoura University. Retrieved from [Link]

-

Sahu, N. K., & Saraf, S. (2020). Determination of solubility by gravimetric method: A brief review. National Journal of Pharmaceutical Sciences, 1(1), 1-4. Retrieved from [Link]

-

Bergström, C. A., Luthman, K., & Artursson, P. (2004). Accuracy of calculated pH-dependent aqueous drug solubility. European journal of pharmaceutical sciences : official journal of the European Federation for Pharmaceutical Sciences, 22(5), 387–398. Retrieved from [Link]

-

Sharma, D. (2013). SOLUBILITY DETERMINATION IN DRUG DISCOVERY AND DEVELOPMENT. SlideShare. Retrieved from [Link]

-

Persson, E. (2005). Methods for measurement of solubility and dissolution rate of sparingly soluble drugs. Lund University Publications. Retrieved from [Link]

Sources

- 1. Drug Solubility: Importance and Enhancement Techniques - PMC [pmc.ncbi.nlm.nih.gov]

- 2. pharmajournal.net [pharmajournal.net]

- 3. This compound | 72954-91-7 [amp.chemicalbook.com]

- 4. 72954-91-7|this compound|BLD Pharm [bldpharm.com]

- 5. Page loading... [wap.guidechem.com]

- 6. 1-(4-Chlorophenyl)propan-1-amine hydrochloride | 856629-61-3 [sigmaaldrich.com]

- 7. pharmatutor.org [pharmatutor.org]

- 8. Accuracy of calculated pH-dependent aqueous drug solubility - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. lup.lub.lu.se [lup.lub.lu.se]

An In-depth Technical Guide to the Pharmacological Profile of 4-Chloro-α-methylphenethylamine (4-CA)

Executive Summary

This technical guide provides a comprehensive scientific examination of 4-chloro-α-methylphenethylamine, commonly known as para-chloroamphetamine (4-CA or PCA). A substituted phenethylamine of the amphetamine class, 4-CA is a potent serotonin-norepinephrine-dopamine releasing agent (SNDRA)[1]. While it has been investigated for potential therapeutic applications such as an antidepressant and appetite suppressant, its development was halted due to the discovery of its significant and long-lasting serotonergic neurotoxicity[1]. This document synthesizes the current understanding of 4-CA, detailing its chemical properties, mechanism of action, structure-activity relationships, and its profound effects on central monoaminergic systems. Particular emphasis is placed on the molecular interactions that drive its dual profile as both a powerful serotonin releaser and a selective neurotoxin, making it a valuable, albeit hazardous, tool in neuropharmacological research[2].

Physicochemical and Structural Profile

The identity and properties of 4-CA are foundational to understanding its biological activity. The addition of a chlorine atom to the phenyl ring and a methyl group at the alpha position of the ethylamine side chain critically defines its pharmacological character.

| Property | Predicted Value / Information | Source |

| IUPAC Name | 1-(4-chlorophenyl)propan-2-amine | [1] |

| Synonyms | para-Chloroamphetamine, p-Chloroamphetamine, 4-CA, PCA | [1] |

| Molecular Formula | C₉H₁₂ClN | [1] |

| Molar Mass | 169.65 g·mol⁻¹ | [1] |

| Appearance | Colorless to pale yellow oil or solid | [3] |

| pKa (amine) | 9.5 - 10.5 (estimated) | [3] |

| LogP | ~3.0 (estimated) | [3] |

Core Pharmacological Mechanism: A Potent Monoamine Releaser

4-CA functions as an indirect monoamine agonist, exerting its effects by inducing the release of serotonin (5-HT), norepinephrine (NE), and dopamine (DA) from presynaptic neurons[4][5]. Its mechanism is distinct from reuptake inhibitors; it is a substrate for the monoamine transporters (MATs), entering the neuron and reversing their function.

3.1 Interaction with Monoamine Transporters The primary targets of 4-CA are the serotonin transporter (SERT), norepinephrine transporter (NET), and dopamine transporter (DAT)[4]. It enters the presynaptic terminal by acting as a substrate for these transporters, effectively competing with the endogenous monoamines for uptake[6]. The para-chloro substitution confers a significantly higher affinity and potency for SERT compared to its unchlorinated parent compound, amphetamine[7][8]. While it also interacts with DAT and NET, its pharmacological profile is dominated by its serotonergic activity[8]. For instance, in vitro studies on human platelet plasma membrane vesicles showed that 4-CA competitively inhibits serotonin transport with a Kᵢ of 4.8 nM[6].

3.2 The Process of Transporter-Mediated Monoamine Release The mechanism of release is a multi-step process:

-

Transporter Binding and Entry: 4-CA binds to the extracellular site of the monoamine transporters (primarily SERT) and is translocated into the presynaptic cytosol[4][9].

-

Vesicular Disruption: Once inside, 4-CA interacts with the vesicular monoamine transporter 2 (VMAT2) on synaptic vesicles. As a weak base, it disrupts the proton gradient (ΔpH) essential for vesicular monoamine storage, causing neurotransmitters to leak from the vesicles into the cytosol[4][6].

-

Transporter Reversal (Egress): The resulting high cytosolic concentration of monoamines, coupled with 4-CA's interaction with the transporter, causes the transporter to reverse its direction of flow. Instead of reuptaking monoamines from the synapse, it actively transports them out of the neuron and into the synaptic cleft[4][6]. This efflux is a non-vesicular, transporter-mediated release, leading to a rapid and substantial increase in extracellular neurotransmitter levels.

Caption: Mechanism of 4-CA at the serotonergic synapse.

Structure-Activity Relationships (SAR): The Basis of Potency and Neurotoxicity

The specific pharmacological profile of 4-CA is a direct consequence of its chemical structure. Minor alterations to the molecule can drastically change its activity.

-

The 4-Chloro Substituent: Adding a chlorine atom at the para (4-position) of the phenyl ring dramatically increases serotonergic activity. This modification enhances the molecule's affinity and potency as a substrate for SERT[7]. Moving the chloro substituent to the ortho (2-position) or meta (3-position) results in a loss of significant serotonergic depletion, highlighting the critical spatial requirement of the para-substitution for its potent effects and neurotoxicity[1].

-

The α-Methyl Group: The presence of the alpha-methyl group is essential for its neurotoxic properties. Analogs without this group are less potent neurotoxins[1]. This group likely provides steric hindrance that influences its interaction with metabolic enzymes and transporters, contributing to the formation of toxic metabolites or oxidative stress.

-

N-Alkylation: N-methylation of 4-CA to form para-chloromethamphetamine (4-CMA) results in a compound that acts as a prodrug to 4-CA and also produces long-lasting reductions in serotonin levels and tryptophan hydroxylase activity[10].

Caption: SAR highlights the importance of the 4-chloro position.

Profile of Serotonergic Neurotoxicity

The most significant characteristic of 4-CA, particularly at higher doses, is its ability to induce long-lasting, and potentially irreversible, damage to serotonergic neurons[1][8]. This effect distinguishes it from many other amphetamines.

5.1 Mechanism of Neurotoxicity The precise mechanism is not fully elucidated but is understood to be multifactorial and dependent on its transport into the neuron via SERT[2]. Key proposed mechanisms include:

-

Oxidative Stress: The metabolism of 4-CA within the serotonergic neuron is thought to generate reactive oxygen species (ROS). This surge in ROS overwhelms the neuron's antioxidant defenses, leading to damage of lipids, proteins, and DNA, ultimately triggering apoptotic pathways.

-

Metabolic Activation: 4-CA may be metabolized into a more toxic species within the neuron.

-

Mitochondrial Dysfunction: The induced oxidative stress can impair mitochondrial function, leading to an energy crisis and further ROS production, creating a damaging feedback loop.

-

Excitotoxicity: Massive serotonin release can lead to downstream effects on other neurotransmitter systems, potentially contributing to a state of hyperexcitability and calcium dysregulation, which is a known pathway for neuronal cell death[11].

5.2 Long-Term Neurochemical Consequences Administration of a single dose of 4-CA can lead to profound and persistent neurochemical deficits in animal models[8]. These changes include:

-

Depletion of Serotonin (5-HT): A marked reduction in brain 5-HT levels that can persist for months[8].

-

Reduced Tryptophan Hydroxylase (TPH) Activity: A long-lasting decrease in the activity of TPH, the rate-limiting enzyme in serotonin synthesis[8][10].

-

Loss of Serotonin Transporters: A significant reduction in the number of 5-HT uptake sites (SERTs), indicative of terminal axon degeneration[8].

These neurotoxic effects are most pronounced in brain regions with dense serotonergic innervation, such as the hippocampus, striatum, and midbrain[8]. The long-term behavioral consequences in animal models include impairments in learning and memory[12].

Standardized Experimental Protocols

To assess the primary pharmacological activity of compounds like 4-CA, an in vitro monoamine release assay using synaptosomes is a standard and robust methodology.

6.1 Protocol: In Vitro Monoamine Release Assay via Synaptosomes

-

Objective: To quantify the ability of 4-CA to induce the release of radiolabeled monoamines ([³H]5-HT, [³H]DA, or [³H]NE) from pre-loaded rat brain synaptosomes. This protocol is based on methodologies described in studies assessing the activity of substituted amphetamines[7][8].

-

Methodology:

-

Synaptosome Preparation: Isolate synaptosomes from specific brain regions of interest (e.g., striatum for DA, hippocampus for 5-HT) from rats via differential centrifugation of brain homogenates.

-

Pre-loading: Incubate the synaptosomal suspension with a low concentration of the desired radiolabeled neurotransmitter (e.g., [³H]5-HT) to allow for uptake into the nerve terminals via the specific transporter.

-

Washing: Wash the synaptosomes with buffer to remove excess extracellular radiolabel.

-

Superfusion: Transfer the pre-loaded synaptosomes to a superfusion apparatus. Continuously perfuse with a physiological buffer at a constant rate to establish a stable baseline of radioactivity efflux.

-

Compound Application: Introduce 4-CA at various concentrations into the perfusion buffer for a defined period.

-

Fraction Collection: Collect the superfusate in timed fractions throughout the experiment (before, during, and after drug application).

-

Quantification: Measure the radioactivity in each collected fraction using liquid scintillation counting.

-

Data Analysis: Express the amount of radioactivity in each fraction as a percentage of the total neurotransmitter content of the synaptosomes. Plot the drug-induced peak release against the drug concentration to determine potency (EC₅₀) and efficacy (Eₘₐₓ).

-

Caption: Experimental workflow for a monoamine release assay.

Conclusion and Future Directions

4-Chloro-α-methylphenethylamine is a pharmacologically complex agent. Its potent ability to release serotonin, driven by the unique properties of its 4-chloro substitution, underpins both its acute psychoactive effects and its profound long-term neurotoxicity[1][7][8]. This dual nature makes it unsuitable for therapeutic use but establishes it as an invaluable chemical tool for the scientific community. Researchers utilize 4-CA to model serotonergic deficits and to study the mechanisms of neurodegeneration, providing critical insights into the resilience and vulnerability of the central serotonin system[2]. Future research should focus on fully elucidating the downstream signaling cascades that initiate neuronal death following 4-CA exposure. Understanding these pathways could reveal novel therapeutic targets for protecting against neurotoxicity induced by other chemical agents or disease states.

References

-

Junget, U., & West, M. (2000). Potential of neurotoxicity after a single oral dose of 4-bromo-, 4-chloro-, 4-fluoro- or 4-iodoaniline in rats. PubMed. [Link]

-

Wikipedia. (n.d.). para-Chloroamphetamine. Wikipedia. [Link]

-

PubChem. (n.d.). N-(Cyclopropylmethyl)-4-chloro-alpha-methylphenethylamine hydrochloride. PubChem. [Link]

-

Walsh, K. B., et al. (2023). Structure-Activity Relationships for Locomotor Stimulant Effects and Monoamine Transporter Interactions of Substituted Amphetamines and Cathinones. PMC - PubMed Central. [Link]

-

Wikipedia. (n.d.). Dopamine releasing agent. Wikipedia. [Link]

-

Sanders-Bush, E., Bushing, J. A., & Sulser, F. (1975). Long-term effects of p-chloroamphetamine and related drugs on central serotonergic mechanisms. PubMed. [Link]

-

GSRS. (n.d.). N-(CYCLOPROPYLMETHYL)-4-CHLORO-.ALPHA.-METHYLPHENETHYLAMINE. Global Substance Registration System. [Link]

-

Wikipedia. (n.d.). para-Chloromethamphetamine. Wikipedia. [Link]

-

Carlier, J., et al. (2022). Effects of the Phenethylamine 2-Cl-4,5-MDMA and the Synthetic Cathinone 3,4-MDPHP in Adolescent Rats: Focus on Sex Differences. MDPI. [Link]

-

Wikipedia. (n.d.). Bupropion. Wikipedia. [Link]

-

Rico-Barrio, I., et al. (2023). Amphetamine-type Stimulants: Novel Insights into their Actions and use Patterns. Salud Mental. [Link]

-

Wikipedia. (n.d.). Norepinephrine–dopamine releasing agent. Wikipedia. [Link]

-

Rudnick, G., & Wall, S. C. (1992). p-Chloroamphetamine induces serotonin release through serotonin transporters. PubMed. [Link]

-

Wikipedia. (n.d.). Monoamine releasing agent. Wikipedia. [Link]

-

Cloonan, S. M., et al. (2010). Synthesis and in vitro toxicity of 4-MTA, its characteristic clandestine synthesis byproducts and related sulfur substituted alpha-alkylthioamphetamines. PubMed. [Link]

-

PharmaCompass. (n.d.). (+/-)-.ALPHA.-METHYLPHENETHYLAMINE. PharmaCompass. [Link]

-

Canestra, D. S., et al. (2019). The DARK Side of Total Synthesis: Strategies and Tactics in Psychoactive Drug Production. ACS Omega. [Link]

-

Fornai, F., et al. (2018). The Effects of Amphetamine and Methamphetamine on the Release of Norepinephrine, Dopamine and Acetylcholine From the Brainstem Reticular Formation. Frontiers in Neuroscience. [Link]

-

Heal, D. J., et al. (2018). The Pharmacology of Amphetamine and Methylphenidate: Relevance to the Neurobiology of Attention-Deficit/Hyperactivity Disorder and Other Psychiatric Comorbidities. PMC - PubMed Central. [Link]

-

Ho, B. T., et al. (1970). Analogs of alpha-methylphenethylamine (amphetamine). I. Synthesis and pharmacological activity of some methoxy and/or methyl analogs. PubMed. [Link]

- Google Patents. (2020). CN112174837B - Method for synthesizing (R) -4-methoxy-alpha-methylphenethylamine.

-

Wikipedia. (n.d.). 2,5-Dimethoxy-4-methylamphetamine. Wikipedia. [Link]

-

Wikipedia. (n.d.). Amphetamine. Wikipedia. [Link]

-

Verma, R. (2009). Review: Synthetic Methods for Amphetamine. ResearchGate. [Link]

-

Fuller, R. W. (1992). Effects of p-chloroamphetamine on brain serotonin neurons. PubMed. [Link]

-

Carozzi, V., et al. (2022). Mechanisms of Chemotherapy-Induced Neurotoxicity. Frontiers in Pharmacology. [Link]

-

D'Cunha, T., et al. (2011). Norepinephrine in the Prefrontal Cortex Is Critical for Amphetamine-Induced Reward and Mesoaccumbens Dopamine Release. PMC - PubMed Central. [Link]

-

Sambo, D., et al. (2018). Methamphetamine Induces Dopamine Release in the Nucleus Accumbens Through a Sigma Receptor-Mediated Pathway. PubMed. [Link]

-

Belcher, A. M., et al. (2008). Effects of exposure to amphetamine derivatives on passive avoidance performance and the central levels of monoamines and their metabolites in mice: correlations between behavior and neurochemistry. PubMed. [Link]

-

Gold, L. H., Koob, G. F., & Geyer, M. A. (1988). Serotonin release contributes to the locomotor stimulant effects of 3,4-methylenedioxymethamphetamine in rats. PubMed. [Link]

-

Glennon, R. A., et al. (1988). Behavioral effects of alpha-benzyl-N-methylphenethylamine (ABNMP), a methamphetamine analog: inhibition by ketanserin and para-chlorophenylalanine (PCPA). PubMed. [Link]

-

St. Fleur, O. M., & Ziai, K. (2023). Amphetamine. StatPearls - NCBI Bookshelf. [Link]

-

Sicre de Fontbrune, F., et al. (2024). Neurofilament light chain levels as an early predictive biomarker of neurotoxicity after CAR T-cell therapy. Journal for ImmunoTherapy of Cancer. [Link]

-

CAMH. (2012). Amphetamines. Centre for Addiction and Mental Health. [Link]

-

Wikipedia. (n.d.). Methallylescaline. Wikipedia. [Link]

-

Arundine, M., & Tymianski, M. (2003). Molecular mechanisms of calcium-dependent neurodegeneration in excitotoxicity. PubMed. [Link]

-

WebMD. (2025). Long-Term Risks of ADHD Medications. WebMD. [Link]

-

Cruickshank, C. C., & Dyer, K. R. (2009). The ugly side of amphetamines: short- and long-term toxicity of 3,4-methylenedioxymethamphetamine (MDMA, 'Ecstasy'), methamphetamine and d-amphetamine. PMC - PubMed Central. [Link]

-

WADA. (2019). The Prohibited List. World Anti Doping Agency. [Link]

-

American Addiction Centers. (2025). Adderall Effects, Risks, and Dangers: Short and Long Term. American Addiction Centers. [Link]

Sources

- 1. para-Chloroamphetamine - Wikipedia [en.wikipedia.org]

- 2. Effects of p-chloroamphetamine on brain serotonin neurons - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. pdf.benchchem.com [pdf.benchchem.com]

- 4. Amphetamine-type Stimulants: Novel Insights into their Actions and use Patterns [scielo.org.mx]

- 5. Monoamine releasing agent - Wikipedia [en.wikipedia.org]

- 6. p-Chloroamphetamine induces serotonin release through serotonin transporters - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Structure-Activity Relationships for Locomotor Stimulant Effects and Monoamine Transporter Interactions of Substituted Amphetamines and Cathinones - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Long-term effects of p-chloroamphetamine and related drugs on central serotonergic mechanisms - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. Amphetamine - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 10. para-Chloromethamphetamine - Wikipedia [en.wikipedia.org]

- 11. Molecular mechanisms of calcium-dependent neurodegeneration in excitotoxicity - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. Effects of exposure to amphetamine derivatives on passive avoidance performance and the central levels of monoamines and their metabolites in mice: correlations between behavior and neurochemistry - PubMed [pubmed.ncbi.nlm.nih.gov]

An In-depth Technical Guide to the Research Applications of 1-Methyl-1,2,3,4-tetrahydro-β-carboline-3-carboxylic Acid (CAS Number: 14591-93-4)

For Researchers, Scientists, and Drug Development Professionals

Authored by: Gemini, Senior Application Scientist

Abstract

This technical guide provides a comprehensive overview of 1-Methyl-1,2,3,4-tetrahydro-β-carboline-3-carboxylic acid (MTCA), a naturally occurring β-carboline alkaloid. Formed endogenously and found in a variety of foodstuffs, MTCA stands at the intersection of food chemistry, toxicology, and neuroscience. This document synthesizes the current scientific understanding of MTCA, detailing its chemical properties, formation, and analytical quantification. Furthermore, it delves into its toxicological significance as a precursor to mutagenic N-nitroso compounds and explores its potential, though not yet fully elucidated, neuropharmacological activities. Drawing upon the known bioactivities of the broader tetrahydro-β-carboline class, this guide discusses plausible mechanisms of action, including monoamine oxidase inhibition and interaction with neurotransmitter systems. Detailed experimental protocols for the synthesis of MTCA via the Pictet-Spengler reaction, its quantification in biological matrices, and a representative in vitro neurotoxicity assay are provided to empower researchers in their investigative pursuits.

Introduction: The Enigmatic Nature of MTCA

1-Methyl-1,2,3,4-tetrahydro-β-carboline-3-carboxylic acid (MTCA), a member of the harmala alkaloid family, is a fascinating molecule due to its widespread presence in the human diet and its formation within the human body[1][2]. It is found in a variety of fermented foods and beverages, including soy sauce, wine, and beer, as well as in fruits[3][4]. The formation of MTCA occurs through the Pictet-Spengler condensation of L-tryptophan with acetaldehyde, the primary metabolite of ethanol[1]. This endogenous and exogenous origin positions MTCA as a molecule of significant interest in fields ranging from food science to neurobiology.

While its role as a precursor to mutagenic N-nitroso compounds is a key area of toxicological research, the direct biological effects of MTCA are less understood. However, the tetrahydro-β-carboline scaffold is a privileged structure in medicinal chemistry, with derivatives exhibiting a wide range of pharmacological activities[5]. This guide aims to provide a detailed technical resource on MTCA, consolidating current knowledge and providing practical methodologies for its study.

Chemical and Physical Properties

A clear understanding of the physicochemical properties of MTCA is fundamental for its study, from synthesis and purification to analytical detection and interpretation of its biological interactions.

| Property | Value | Source |

| CAS Number | 14591-93-4 | [6] |

| Molecular Formula | C₁₃H₁₄N₂O₂ | [6] |

| Molecular Weight | 230.26 g/mol | [6] |

| IUPAC Name | 1-methyl-2,3,4,9-tetrahydro-1H-pyrido[3,4-b]indole-3-carboxylic acid | [6] |

| Synonyms | MTCA, Tetrahydroharman-3-carboxylic acid | [6] |

| Appearance | Solid | [6] |

| Melting Point | ~290 °C | [6] |

| Class | Harmala alkaloid, Beta-carboline | [2] |

Biosynthesis and Chemical Synthesis

The formation of MTCA is a classic example of the Pictet-Spengler reaction, a cornerstone of indole alkaloid chemistry.

Endogenous and Exogenous Formation

MTCA is formed both within the human body and in various food products. The reaction involves the condensation of L-tryptophan with acetaldehyde. In humans, acetaldehyde is primarily generated from the metabolism of ethanol, providing a direct link between alcohol consumption and the endogenous formation of MTCA[1]. In foodstuffs, the presence of both tryptophan and acetaldehyde, often arising from fermentation processes, leads to the formation of MTCA[1][2].

Figure 1: Pictet-Spengler condensation reaction for the formation of MTCA.

Laboratory Synthesis Protocol

The following protocol outlines a general method for the synthesis of MTCA, adapted from established Pictet-Spengler reaction procedures[7][8][9].

Materials:

-

L-tryptophan

-

Acetaldehyde

-

Dilute sulfuric acid (e.g., 1 N)

-

Ethanol (95%)

-

Concentrated ammonium hydroxide

-

Deionized water

-

Round-bottom flask with magnetic stirrer and reflux condenser

-

Heating mantle

-

Filtration apparatus

Step-by-Step Methodology:

-